SI113 is classified as a pyrazolo[3,4-d]pyrimidine derivative. Its development stems from the need for targeted cancer therapies that can inhibit specific kinases involved in tumor progression. The compound has shown significant selectivity for SGK1 compared to other kinases such as AKT1, ABL, and SRC, making it a promising candidate for further research and potential clinical applications .
The synthesis of SI113 involves several key steps typical of pyrazolo[3,4-d]pyrimidine derivatives. While specific details on the synthetic route are not extensively documented in the available literature, the general approach includes:
Technical details regarding reaction conditions (temperature, time, solvents) are critical for optimizing yield and purity but are not fully detailed in the current literature.
The molecular structure of SI113 can be represented as follows:
The compound features a pyrazolo[3,4-d]pyrimidine core, which is crucial for its interaction with SGK1. The structure allows for specific binding interactions that inhibit kinase activity effectively.
SI113 undergoes various chemical reactions primarily related to its interaction with biological targets:
The mechanism by which SI113 exerts its effects involves several steps:
Data from studies indicate that SI113's effects are dose-dependent and time-dependent, emphasizing its potential therapeutic window in clinical applications .
Relevant analyses include stability tests under various conditions (temperature, pH) and solubility assessments which are crucial for formulation development.
SI113 has significant potential applications in scientific research and clinical settings:
Serum- and glucocorticoid-regulated kinase 1 (SGK1) belongs to the AGC kinase family and shares structural homology with AKT kinases but lacks a lipid-binding PH domain [3]. Its oncogenic significance emerged from studies showing consistent SGK1 upregulation in diverse malignancies:
Early SGK1 inhibitors like GSK650394 exhibited antitumor effects but lacked specificity. The discovery of pyrazolo[3,4-d]pyrimidine derivatives addressed this gap, leading to SI113’s development as a first-generation selective inhibitor [3] [8].
Table 1: SGK1 Dysregulation in Human Cancers
Cancer Type | SGK1 Status | Functional Consequences | References |
---|---|---|---|
Hepatocellular Carcinoma | Overexpressed | Enhanced invasion; radiotherapy resistance | [5] |
Glioblastoma Multiforme | Overexpressed | Suppressed apoptosis; chemoresistance | [6] |
Ovarian Cancer | Overexpressed | Paclitaxel resistance; proliferation | [3] |
Adrenocortical Carcinoma | Underexpressed | Poor overall survival | [3] |
SGK1 intersects multiple oncogenic pathways, making it a compelling therapeutic target:
Table 2: Preclinical Evidence Supporting SGK1 Targeting
Therapeutic Context | Combination Agent | Observed Synergy | Model System |
---|---|---|---|
Radiosensitization | Ionizing radiation | Tumor volume reduction (89%) | HCC xenografts [5] |
Chemosensitization | Paclitaxel | Rescued drug sensitivity in resistant cells | Ovarian cancer [3] |
Autophagy inhibition | Quinacrine | Caspase-3 activation; growth inhibition | GBM neurospheres [6] |
SI113 was identified via in silico screening targeting SGK1’s ATP-binding pocket (PDB: 3HDM) [4] [6]. Key characteristics include:
Table 3: Initial Cytotoxicity Profiling of SI113
Cell Line | Cancer Type | IC₅₀ (24h) | IC₅₀ (72h) | Key Mechanisms |
---|---|---|---|---|
HepG2 | Hepatocellular | 15.87 µM | 3.15 µM | Caspase-3 activation; G2/M arrest |
HuH-7 | Hepatocellular | 2.05 µM | 0.58 µM | Necrosis; autophagy induction |
A2780 | Ovarian | 25.64 µM | 3.47 µM | RANBP1 suppression; mitotic arrest |
ADF | Glioblastoma | 10.5 µM* | - | p53 stabilization; MDM2 inhibition |
*Data from [1] [5]; *GIN8 glioblastoma line
Mechanistic Insights:SI113’s efficacy stems from disrupting SGK1-dependent phosphorylation cascades:
Prodrug derivatives (e.g., ProSi113-TP) engineered for plasmin-mediated activation in tumors show enhanced in vivo specificity [2], though clinical translation remains investigational.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7